N-(4-ethylphenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
Description
This compound belongs to the thiophene-2-carboxamide class, characterized by a central thiophene ring substituted at positions 3 and 4 with a 1H-pyrrol-1-yl group and a 4-fluorophenyl moiety, respectively. The amide nitrogen is attached to a 4-ethylphenyl group.
Properties
IUPAC Name |
N-(4-ethylphenyl)-4-(4-fluorophenyl)-3-pyrrol-1-ylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2OS/c1-2-16-5-11-19(12-6-16)25-23(27)22-21(26-13-3-4-14-26)20(15-28-22)17-7-9-18(24)10-8-17/h3-15H,2H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXUWAWUZTQKFQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(C(=CS2)C3=CC=C(C=C3)F)N4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Core: The thiophene ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or a 1,4-dione, in the presence of a sulfur source.
Introduction of the Pyrrole Group: The pyrrole moiety can be introduced via a condensation reaction with an appropriate amine or nitrile derivative.
Substitution with Ethylphenyl and Fluorophenyl Groups: The ethylphenyl and fluorophenyl groups can be introduced through electrophilic aromatic substitution reactions using corresponding halides or organometallic reagents.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Oxidation Reactions
The thiophene ring and sulfonyl groups in related compounds undergo oxidation under controlled conditions:
Key Finding : Oxidation predominantly targets the sulfur atom in the thiophene ring, with regioselectivity influenced by electron-withdrawing substituents like the fluorophenyl group .
Reduction Reactions
The carboxamide and aromatic nitro groups (if present) are susceptible to reduction:
Mechanistic Insight : The fluorophenyl group stabilizes intermediates through electron-withdrawing effects, enhancing reduction efficiency .
Nucleophilic Substitution
The 4-ethylphenyl and fluorophenyl groups facilitate electrophilic substitution:
| Reagent | Position | Product | Reference |
|---|---|---|---|
| HNO₃/H₂SO₄ | Para to F | Nitro derivatives | |
| Cl₂/FeCl₃ | Thiophene C5 | Chlorinated thiophene analogs | |
| Br₂/AcOH | Pyrrole ring | Bromination at β-position of pyrrole |
Regiochemical Note : The 4-ethylphenyl group directs electrophiles to the thiophene’s C5 position due to steric and electronic effects.
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings, leveraging halogen substituents:
| Reaction Type | Catalyst | Product | Reference |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | Biaryl derivatives | |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Aminated thiophene analogs | |
| Sonogashira | PdCl₂(CuI) | Alkynylated compounds |
Yield Data :
-
Suzuki couplings with aryl boronic acids yield 70–85% under optimized conditions.
-
Buchwald-Hartwig aminations achieve 65% yield with primary amines .
Hydrolysis and Condensation
The carboxamide group undergoes hydrolysis and subsequent reactions:
Stability Note : The carboxamide group resists hydrolysis under neutral conditions but degrades in strong acids/bases.
Photochemical Reactivity
UV irradiation induces unique transformations:
| Condition | Product | Application | Reference |
|---|---|---|---|
| UV light (254 nm) | Thiophene dimerization | Polymer precursor synthesis | |
| Singlet oxygen sensitizers | Endoperoxide formation | Photodynamic therapy analogs |
Quantum Yield : Dimerization occurs with Φ = 0.12 in acetonitrile.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research indicates that compounds similar to N-(4-ethylphenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide exhibit promising anticancer properties. These compounds can inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis. For instance, studies have shown that thiophene derivatives can target specific receptors or enzymes that are overexpressed in cancer cells, leading to reduced viability and increased apoptosis in malignant cells .
2. Neuroprotective Effects
The compound has been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate neurotransmitter systems and reduce oxidative stress makes it a candidate for further exploration in neuropharmacology. The pyrrole moiety is known for its role in enhancing neuroprotection by acting on NMDA receptors, which are crucial for synaptic plasticity and memory functions .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The presence of the pyrrole and thiophene rings can facilitate binding to hydrophobic pockets in proteins, while the ethylphenyl and fluorophenyl groups can enhance specificity and potency.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Molecular Properties
The table below compares the target compound with key analogs derived from the evidence:
Key Observations:
- Fluorine in the target and F423-0355 may improve metabolic stability and binding affinity compared to chlorine in F423-0461, which introduces greater electronegativity and steric bulk . The pyrrole ring at position 3 is conserved across analogs, suggesting its role in π-π stacking or hydrogen bonding interactions.
Structural and Functional Divergence
Backbone Variations :
- derivatives feature an acryloylphenyl substituent instead of the ethylphenyl group in the target compound, introducing conjugated double bonds that could influence reactivity or photophysical properties .
- The chlorophenyl group in F423-0461 vs. fluorophenyl in the target alters electronic effects and van der Waals interactions, which may impact target binding .
- Polarity and Solubility: Methoxy groups in F423-0355 increase polarity, likely improving aqueous solubility compared to the ethyl-substituted target compound .
Research Implications and Limitations
Pharmacological Potential
Fluorine and pyrrole moieties are often leveraged in kinase inhibitors or GPCR-targeting drugs, hinting at possible applications in oncology or inflammation .
Knowledge Gaps
- Experimental Data : Lack of solubility, toxicity, or binding affinity data limits direct pharmacological comparisons.
- Synthesis Optimization: The target compound’s synthesis route and yield remain unverified, though methods from (e.g., KOH/ethanol condensation) may serve as a starting point .
Biological Activity
N-(4-ethylphenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes a thiophene ring, a pyrrole moiety, and two aromatic substituents. The presence of these functional groups is believed to contribute to its biological properties.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes that are crucial in cancer cell proliferation and survival.
- Receptor Modulation : It may act as a modulator for various receptors involved in cell signaling pathways, thereby influencing cellular responses.
- Induction of Apoptosis : Studies suggest that this compound can induce apoptosis in cancer cells through intrinsic pathways.
Biological Activity Data
The following table summarizes key findings related to the biological activity of the compound:
Case Studies
- Antitumor Efficacy : In a study published by Xia et al., the compound was tested against various cancer cell lines, demonstrating significant cytotoxic effects and inducing apoptosis at low concentrations (IC50 values ranging from 3.2 to 5.0 µM) . The study highlighted its potential as a lead compound for developing new anticancer therapies.
- Enzymatic Inhibition : Research conducted by Sun et al. focused on the inhibition of Aurora-A kinase, an important target in cancer therapy. The compound exhibited an IC50 value of 0.16 µM, indicating strong inhibitory activity which could be beneficial in treating cancers characterized by aberrant Aurora-A activity .
- Anti-inflammatory Properties : A study involving RAW 264.7 macrophages showed that the compound could significantly reduce the production of pro-inflammatory cytokines, suggesting its potential use in inflammatory diseases .
Q & A
Basic: What synthetic methodologies are recommended for synthesizing this compound, and how can reaction conditions be optimized?
Answer:
The synthesis involves a multi-step approach:
- Step 1: Construct the thiophene core via Gewald reaction or cross-coupling (e.g., Suzuki-Miyaura for aryl-aryl bonds).
- Step 2: Introduce the 4-fluorophenyl group at position 4 using palladium-catalyzed coupling.
- Step 3: Install the pyrrole moiety at position 3 via nucleophilic substitution or copper-mediated Ullmann coupling.
- Step 4: Form the carboxamide bond at position 2 using EDCI/HOBt coupling reagents.
Optimization Tips:
- Monitor reaction temperature (e.g., 60–80°C for coupling reactions) and solvent polarity (DMF or THF for solubility).
- Use catalytic systems like Pd(PPh₃)₄ for Suzuki reactions, and characterize intermediates via TLC and NMR .
- Purify via column chromatography (silica gel, hexane/EtOAc gradient) and validate purity with HPLC (>95%) .
Basic: Which spectroscopic techniques are critical for structural confirmation?
Answer:
- 1H/13C NMR: Assign peaks for the thiophene ring (δ 6.8–7.5 ppm), fluorophenyl (δ 7.1–7.4 ppm, J = 8.6 Hz for F coupling), and pyrrole protons (δ 6.2–6.5 ppm). Compare with computed spectra for validation .
- 19F NMR: Confirm fluorophenyl substitution (δ -115 to -120 ppm) .
- IR Spectroscopy: Identify carboxamide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) .
- Mass Spectrometry: Use HRMS (ESI+) to verify molecular ion ([M+H]⁺) and fragmentation patterns .
Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?
Answer:
- Variation of Substituents:
- Replace the 4-ethylphenyl group with other alkyl/aryl groups to assess hydrophobic interactions.
- Modify the pyrrole ring (e.g., N-methylation) to evaluate steric effects.
- Biological Assays: Test derivatives in enzyme inhibition (e.g., kinase assays) or cell viability models (e.g., IC50 in cancer lines) .
- Computational Modeling: Perform docking studies (AutoDock Vina) to predict binding poses against targets like EGFR or COX-2 .
Advanced: How to resolve contradictions in biological activity data across assays?
Answer:
- Assay Validation: Replicate results in orthogonal assays (e.g., fluorescence-based vs. radiometric kinase assays) .
- Compound Stability: Check for degradation in DMSO stock solutions via LC-MS over 72 hours.
- Cellular Context: Compare activity in different cell lines (e.g., HEK293 vs. HeLa) to identify tissue-specific effects .
Advanced: What computational strategies predict target interactions?
Answer:
- Molecular Docking: Use Schrödinger Suite or MOE to model interactions with proteins (e.g., PDB ID: 1M17).
- MD Simulations: Run 100-ns simulations (AMBER/CHARMM) to assess binding stability.
- Free Energy Calculations: Apply MM-GBSA to rank binding affinities of derivatives .
Advanced: What challenges arise in scaling up synthesis, and how to address them?
Answer:
- Scalability Issues:
- Exothermic reactions: Use jacketed reactors with controlled cooling.
- Low yields in coupling steps: Optimize catalyst loading (e.g., 5 mol% Pd).
- Purification: Replace column chromatography with recrystallization (ethanol/water) for cost efficiency .
Basic: How do physicochemical properties influence in vivo formulation?
Answer:
- LogP Measurement: Determine via shake-flask method (expected ~3.5 due to fluorophenyl/pyrrole hydrophobicity).
- Solubility: Use co-solvents (e.g., PEG-400) or nanoformulation for IV administration.
- Stability: Assess pH-dependent degradation (1–14) via UV-Vis spectroscopy .
Advanced: How can metabolomics identify off-target effects?
Answer:
- LC-MS/MS Profiling: Compare treated vs. control cell lysates to detect altered metabolites (e.g., TCA cycle intermediates).
- Isotope Tracing: Use 13C-glucose to track glycolysis flux changes.
- Pathway Analysis: Apply MetaboAnalyst for enrichment analysis of perturbed pathways .
Basic: Which in vitro models are suitable for preliminary screening?
Answer:
- Cancer Models: MCF-7 (breast), A549 (lung) for antiproliferative assays (MTT/CellTiter-Glo).
- Enzyme Targets: Purified kinases (e.g., JAK2) for IC50 determination via ADP-Glo™ .
Advanced: How to elucidate mechanisms when targets are unknown?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
